1-(4-(2-Methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)butan-1-one
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Overview
Description
1-{4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}BUTAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}BUTAN-1-ONE typically involves multiple steps, starting with the preparation of the pyrimidine derivative. The key steps include:
Formation of the Pyrimidine Ring: This involves the reaction of appropriate precursors under controlled conditions to form the pyrimidine ring.
Substitution with Morpholine: The pyrimidine ring is then substituted with a morpholine group, typically using a nucleophilic substitution reaction.
Formation of the Piperazine Ring: The substituted pyrimidine is then reacted with piperazine to form the piperazine ring.
Attachment of the Butanone Group: Finally, the butanone group is attached to the piperazine ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}BUTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}BUTAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}BUTAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-{4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}BUTAN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a morpholine-substituted pyrimidine makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H27N5O2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C17H27N5O2/c1-3-4-17(23)22-7-5-20(6-8-22)15-13-16(19-14(2)18-15)21-9-11-24-12-10-21/h13H,3-12H2,1-2H3 |
InChI Key |
WFAKQXXHAXNXKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)N3CCOCC3 |
Origin of Product |
United States |
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